1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-5-7-16(8-6-15)23-18(24)22-12-14-4-2-10-21-17(14)13-3-1-9-20-11-13/h1-11H,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMLDFXISKOPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea typically involves a multi-step process:
Formation of the Bipyridine Intermediate: The initial step involves the preparation of the bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished by reacting the bipyridine intermediate with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The compound’s uniqueness lies in its [2,3'-bipyridin]-3-ylmethyl substituent. Below is a comparative analysis with similar urea derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bipyridine vs. Aromatic Substituents : The bipyridine moiety in the target compound likely enhances π-π interactions compared to simpler phenyl or ethylphenyl groups (e.g., ). This could improve binding affinity in biological targets or influence crystal packing .
- Fluorophenyl Group : The 4-fluorophenyl group is common across analogs (e.g., ), suggesting its role in balancing lipophilicity and electronic effects. Substitution with chlorine () or trifluoromethyl () alters polarity and steric bulk.
- Heterocyclic vs. Aliphatic Chains : The 2-methoxyethyl group in increases solubility compared to aromatic substituents, highlighting how aliphatic chains tune physicochemical properties .
Crystallographic and Conformational Insights
- Planarity and Dihedral Angles: discusses chalcone derivatives with dihedral angles between aromatic rings (7.14°–56.26°). The bipyridine group in the target compound may adopt a planar conformation, facilitating intermolecular interactions .
- Isostructural Compounds : describes isostructural thiazole-triazole derivatives with two independent molecules per asymmetric unit. Similar packing behavior in the target compound could influence crystallinity and solubility .
Electronic and Metabolic Considerations
- Sulfonyl vs. Bipyridine Groups : The sulfonyl-piperidine substituent in adds polarity and hydrogen-bonding capacity, which may enhance water solubility relative to the bipyridine system .
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a fluorophenyl group via a urea linkage. This unique structure contributes to its diverse biological activities and interactions with various molecular targets.
This compound exhibits biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it has antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. For instance, it has been evaluated against resistant bacterial strains and shown effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MCF-7 (breast cancer) | 25.9 | 77.5 | 93.3 |
| A549 (lung cancer) | 21.5 | 68.0 | 85.0 |
| PC-3 (prostate cancer) | 15.9 | 60.0 | 75.0 |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics.
Case Studies
In a notable study published in MDPI, researchers synthesized various derivatives of urea compounds similar to this compound and evaluated their biological activities. The study found that modifications in the bipyridine structure significantly influenced the anticancer efficacy against multiple cell lines, indicating structure-activity relationships that could guide future drug design .
Another investigation focused on the compound's interaction with DNA gyrase, revealing that it inhibits bacterial DNA replication processes effectively. The inhibition was quantified using an ATPase assay, demonstrating the compound's potential as an antibiotic targeting bacterial DNA machinery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
